Stilbamidine isetionate

Overview

Description

Stilbamidine isethionate is a member of the diamidine family of compounds, known for their significant biological activities. It is primarily used in the treatment of various fungal and protozoal infections. This compound has shown efficacy against diseases such as blastomycosis and leishmaniasis, making it a valuable therapeutic agent in medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stilbamidine isethionate is synthesized through a multi-step process involving the reaction of stilbene derivatives with amidine groups. The synthesis typically involves the following steps:

Formation of Stilbene Derivatives: The initial step involves the preparation of stilbene derivatives through the reaction of benzaldehyde with acetophenone in the presence of a base.

Amidination: The stilbene derivatives are then reacted with guanidine or similar amidine compounds under controlled conditions to form the diamidine structure.

Isethionate Formation: The final step involves the reaction of the diamidine compound with isethionic acid to form stilbamidine isethionate.

Industrial Production Methods: Industrial production of stilbamidine isethionate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Stilbamidine isethionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert stilbamidine isethionate into its reduced forms, which may exhibit different biological activities.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Quinones, oxidized stilbene derivatives.

Reduction Products: Reduced stilbamidine derivatives.

Substitution Products: Halogenated or alkylated stilbamidine derivatives.

Scientific Research Applications

Stilbamidine isethionate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions to study its reactivity and to synthesize new derivatives.

Biology: Employed in the study of cellular processes, particularly in understanding the interactions with DNA and lysosomes.

Medicine: Utilized in the treatment of fungal and protozoal infections, including blastomycosis and leishmaniasis. It has also been investigated for its potential anticancer properties.

Industry: Applied in the development of diagnostic tools and as a fluorochrome for staining DNA, mucosubstances, and elastic fibers in histopathology .

Mechanism of Action

Stilbamidine isethionate exerts its effects primarily through interactions with extracellular DNA and lysosomes. In protozoal organisms such as Trypanosomes, the compound binds extensively and selectively to kinetoplastic DNA, inhibiting cell division and reproduction. In yeast, it binds to extranuclear DNA, causing numerous mutations. The compound is also taken up in lysosomes, leading to an increase in lysosome-like bodies and secretion granules .

Comparison with Similar Compounds

Pentamidine: Another diamidine compound with similar antiprotozoal and antifungal activities.

Propamidine: Known for its antibacterial and antifungal properties.

Berenil: Used in the treatment of trypanosomiasis and leishmaniasis.

Uniqueness of Stilbamidine Isethionate: Stilbamidine isethionate is unique due to its broad spectrum of activity against various pathogens, including fungi, protozoa, and bacteria. It also exhibits lower toxicity compared to some other diamidine compounds, making it a preferred choice in certain clinical applications .

Biological Activity

Stilbamidine isethionate, a member of the diamidine class, has garnered attention for its biological activities, particularly against protozoan infections and certain fungal pathogens. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and clinical implications.

Stilbamidine isethionate is characterized by its cationic nature, which facilitates its interaction with negatively charged components of microbial cells. The compound primarily exerts its effects through inhibition of nucleic acid synthesis and interference with cellular metabolism. Research indicates that stilbamidine may inhibit S-adenosylmethionine decarboxylase in yeast, which is crucial for polyamine synthesis, although it does not affect ornithine decarboxylase (ODC) directly .

Antiprotozoal Activity

Stilbamidine isethionate has shown significant efficacy against various protozoan parasites, particularly Trypanosoma brucei, the causative agent of African sleeping sickness. Historical data indicate that stilbamidine was effective against the first stage of T. b. gambiense infections, demonstrating a mechanism that disrupts mitochondrial function in these parasites . However, its clinical use has been limited due to neurological side effects and the emergence of resistance.

Table 1: Efficacy Against Trypanosomal Infections

| Compound | Target Parasite | Efficacy | Notes |

|---|---|---|---|

| Stilbamidine Isethionate | Trypanosoma brucei gambiense | Effective | Used in early-stage treatment |

| Pentamidine | Trypanosoma brucei gambiense | Effective | Currently used; less neurotoxic |

| Melarsoprol | Trypanosoma brucei gambiense | Effective | High toxicity; risk of resistance |

Antifungal Activity

In addition to its antiprotozoal properties, stilbamidine has been evaluated for antifungal activity. Studies have demonstrated in vitro efficacy against dermatophytes such as Trichophyton rubrum and Microsporum audouini, although the resistance observed in clinical strains poses challenges for systemic treatment applications . The dihydrochloride salt form showed greater fungistatic efficiency compared to the diisethionate form, suggesting that formulation may influence therapeutic outcomes .

Table 2: Antifungal Activity Against Dermatophytes

| Fungal Species | Inhibition Concentration (µg/ml) | Compound Used | Efficacy Observed |

|---|---|---|---|

| Trichophyton rubrum | 100 | Stilbamidine diisethionate | Moderate |

| Microsporum audouini | 50 | 2-Hydroxystilbamidine | High |

Immunological Effects

Recent studies have highlighted the immunosuppressive properties of hydroxystilbamidine (HSB), a structural analog of stilbamidine. HSB has been shown to suppress plaque-forming cell responses in mice, indicating potential applications in modulating immune responses . This characteristic could be beneficial in treating autoimmune conditions or managing transplant rejection.

Case Studies and Clinical Implications

- Case Study on Trypanosomiasis : A case involving a patient treated with stilbamidine for early-stage T. b. gambiense infection reported significant improvement but also highlighted neurological complications associated with treatment. This underscores the need for careful monitoring and consideration of alternative therapies like pentamidine .

- Fungal Infections : In a clinical trial assessing the efficacy of stilbamidine against chronic dermatophyte infections, patients exhibited varying responses based on the fungal strain and prior treatment history. Resistance development was noted in patients who had undergone multiple courses of treatment, suggesting a need for combination therapies or novel agents to enhance efficacy .

Properties

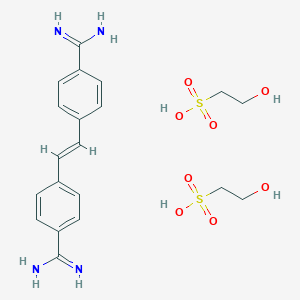

IUPAC Name |

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4.2C2H6O4S/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20;2*3-1-2-7(4,5)6/h1-10H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6)/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBSRDIXJYTKNV-SEPHDYHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=N)N)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-59-0 | |

| Record name | Stilbamidine isetionate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbamidine isetionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STILBAMIDINE ISETHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y56ICS757E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.